Reactive Orange 5
Overview
Description
Reactive Orange 5 is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye or pigment in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Orange 5 involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by a series of diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions but is optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Reactive Orange 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Reactive Orange 5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in staining techniques for microscopy and in various biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: The compound is widely used as a dye in the textile industry, as well as in the production of inks and paints.
Mechanism of Action
The mechanism of action of Reactive Orange 5 involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in staining or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, lithium sodium salt: This compound has similar structural features but differs in its specific functional groups and applications.
2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, sodium salt: Another similar compound with slight variations in its chemical structure and properties.
Uniqueness
What sets Reactive Orange 5 apart is its unique combination of functional groups, which confer specific chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYVHBJJXOOIY-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN7Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890053 | |
Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70210-21-8 | |
Record name | 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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